Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine
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Overview
Description
Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine is a compound with the molecular formula C16H20N4O4. It is a member of the guanidine family, which is known for its versatile functional groups and significant biological activities . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis method provides a straightforward and efficient route to diverse guanidines with yields up to 81% . The reaction is typically carried out in acetonitrile, which has been found to be the most effective solvent for this process .
Chemical Reactions Analysis
Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thioureas, carbodiimides, and metal salts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with thioureas can lead to the formation of S-oxidized thiourea derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . In biology and medicine, guanidine derivatives are known for their roles as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists . Additionally, it has applications in the industrial sector, particularly in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine involves its ability to form hydrogen bonds and its high basicity . At physiological pH, guanidine is protonated to form the guanidinium cation, which can interact with various molecular targets through hydrogen bonding and electrostatic interactions . These interactions can influence the conformation of substituted guanidinium species and their interactions with aromatic systems in biological environments .
Comparison with Similar Compounds
Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine can be compared with other guanidine derivatives such as S-methylisothioureas and cyanamides . While these compounds share similar functional groups, this compound is unique due to its specific substitution pattern and the presence of the phenylpropoxy group . This uniqueness contributes to its distinct chemical properties and applications.
Properties
CAS No. |
18859-04-6 |
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Molecular Formula |
C16H20N4O4 |
Molecular Weight |
332.35 g/mol |
IUPAC Name |
nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine |
InChI |
InChI=1S/C16H19N3O.HNO3/c17-16(18)19-14-8-10-15(11-9-14)20-12-4-7-13-5-2-1-3-6-13;2-1(3)4/h1-3,5-6,8-11H,4,7,12H2,(H4,17,18,19);(H,2,3,4) |
InChI Key |
BCNVZHACGSZLPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)N=C(N)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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